molecular formula C22H21BrN2O4S B394496 (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B394496
M. Wt: 489.4g/mol
InChI Key: UXXXFCGEVJYIHC-MHWRWJLKSA-N
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Description

(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a brominated benzylidene group, diethoxy substitutions, and a thioxodihydro-pyrimidinedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps:

    Formation of the Benzylidene Intermediate: The initial step involves the bromination of 4,5-diethoxybenzaldehyde to form 3-bromo-4,5-diethoxybenzaldehyde. This reaction is usually carried out using bromine in an organic solvent such as dichloromethane.

    Condensation Reaction: The brominated benzaldehyde is then condensed with 1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the presence of a base like sodium hydroxide or potassium carbonate. This step forms the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or reduced derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF).

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Debrominated compounds and reduced carbonyl derivatives.

    Substitution Products: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Biochemical Probes: Used as a probe to study biochemical pathways and interactions.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Diagnostic Agents: Potential use in diagnostic imaging due to its unique chemical properties.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-(3-bromo-4,5-dimethoxybenzylidene)-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione: Similar structure but with methoxy groups instead of ethoxy.

Properties

Molecular Formula

C22H21BrN2O4S

Molecular Weight

489.4g/mol

IUPAC Name

(5E)-5-[(3-bromo-4,5-diethoxyphenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C22H21BrN2O4S/c1-4-28-18-12-14(11-17(23)19(18)29-5-2)10-16-20(26)24-22(30)25(21(16)27)15-8-6-13(3)7-9-15/h6-12H,4-5H2,1-3H3,(H,24,26,30)/b16-10+

InChI Key

UXXXFCGEVJYIHC-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=C(C=C3)C)Br)OCC

Origin of Product

United States

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